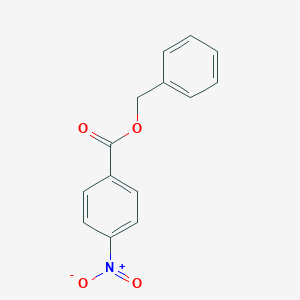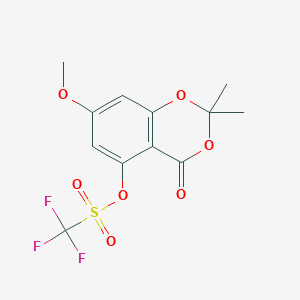
tert-Butyl rosuvastatin
Übersicht
Beschreibung
Tert-Butyl rosuvastatin is a compound with the molecular formula C26H36FN3O6S . It is an impurity of Rosuvastatin, which is a HMG-CoA reductase inhibitor . This compound is used in combination with pemafibrate or a salt, functioning as a cardiovascular disease medication .
Synthesis Analysis
The synthesis of tert-Butyl rosuvastatin involves the use of a mutant alcohol dehydrogenase of Lactobacillus kefir . This enzyme demonstrated catalytic activity towards the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) . The process was optimized to address issues such as the poor aqueous stability of the substrate and partial substrate inhibition .Molecular Structure Analysis
The molecular structure of tert-Butyl rosuvastatin is complex, with a molecular weight of 537.6 g/mol . The IUPAC name for this compound is tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate .Chemical Reactions Analysis
The key chiral diol intermediate of the top-selling hypolipidemic drug rosuvastatin, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), was prepared in a continuous packed-bed bioreactor . The total yield was 95.51%, with an enantiomeric excess (e.e.) > 99.5% and diastereomeric excess (d.e.) > 99.5% in a 44-batch reaction .Wissenschaftliche Forschungsanwendungen
Cholesterol-Lowering Properties
Background: Rosuvastatin is a widely prescribed statin that inhibits hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis. Tert-butyl rosuvastatin, as a key intermediate, plays a crucial role in the synthesis of rosuvastatin.
Applications::- Hyperlipidemia Treatment: Tert-butyl rosuvastatin contributes to the management of hyperlipidemia by lowering low-density lipoprotein (LDL) cholesterol levels. It effectively reduces the risk of atherosclerosis and coronary heart diseases .
Enantioselective Synthesis
Background: Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [(3R,5S)-CDHH] is synthesized from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) using carbonyl reductases.
Applications::- Drug Intermediates: (3R,5S)-CDHH serves as an intermediate for synthesizing the side chain of rosuvastatin. Its enantioselective production via bioasymmetric catalysis offers advantages over traditional chemical routes .
- Chiral Synthon: Researchers explore (3R,5S)-CDHH as a valuable chiral synthon for other drugs, such as atorvastatin. Its mild reaction conditions and high stereoselectivity make it attractive for pharmaceutical applications .
Biocatalysis and Cofactor Regeneration
Background: Carbonyl reductases are essential for (3R,5S)-CDHH biosynthesis but require costly cofactors (NADH/NADPH).
Applications::- Self-Sufficient Biocatalysts: Scientists develop self-sufficient biocatalysts by co-immobilizing carbonyl reductase and NADP+ on amino resin carriers. These biocatalysts achieve in situ cofactor regeneration, reducing industrial costs .
Quality Control and Toxicity Studies
Background: Rosuvastatin tert-butyl ester is used for Abbreviated New Drug Application (ANDA) filings, quality control, and toxicity assessments.
Applications::- Generic Drug Development: Researchers evaluate the quality and safety of rosuvastatin formulations containing tert-butyl ester. Toxicity studies ensure patient safety during commercial production .
Wirkmechanismus
Target of Action
Tert-Butyl rosuvastatin, like other statin medications, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Tert-Butyl rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and inhibits the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Tert-Butyl rosuvastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This results in a decrease in the endogenous production of cholesterol .
Pharmacokinetics
The pharmacokinetics of rosuvastatin, the parent compound of Tert-Butyl rosuvastatin, are characterized by a large coefficient of variation . After administration, rosuvastatin achieves maximum plasma concentration at a median of 5 hours . It has a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours .
Result of Action
The primary result of Tert-Butyl rosuvastatin’s action is a reduction in the levels of LDL, sometimes referred to as "bad cholesterol" . This is due to the decreased production of cholesterol in the liver, leading to a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism . This reduction in LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The action of Tert-Butyl rosuvastatin can be influenced by various environmental factors. For instance, the enzyme activity of HMG-CoA reductase can be affected by dietary factors, and the absorption and metabolism of the drug can be influenced by factors such as the individual’s age, sex, ethnicity, and the presence of certain diseases . Furthermore, the synthesis of Tert-Butyl rosuvastatin involves a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy , which could be influenced by various environmental conditions during the manufacturing process .
Zukünftige Richtungen
The non-aqueous catalytic system of carbonyl reductase developed for the synthesis of tert-Butyl rosuvastatin represents a promising alternative for the efficient synthesis of (3R,5S)-CDHH . This work corroborates the valuable potential of carbonyl reductases in non-aqueous biosynthesis of chiral pharmaceuticals and fine chemicals .
Eigenschaften
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZGLLGELSZAF-OKLSWEBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467120 | |
| Record name | tert-Butyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl rosuvastatin | |
CAS RN |
355806-00-7 | |
| Record name | 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355806-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl rosuvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using tert-Butyl Rosuvastatin in the synthesis of Rosuvastatin Calcium?
A1: The research article highlights the use of tert-Butyl Rosuvastatin as a starting material for synthesizing Rosuvastatin Calcium []. This suggests that the tert-butyl group likely acts as a protecting group for a specific functional group within the Rosuvastatin molecule. This protection strategy is common in organic synthesis to control reactivity and prevent unwanted side reactions. Later, the tert-butyl group is removed under specific conditions to yield the desired Rosuvastatin Calcium salt.
Q2: Are there alternative methods for synthesizing Rosuvastatin Calcium that don't involve tert-Butyl Rosuvastatin?
A2: Yes, the research article mentions an alternative method that utilizes commercially available t-octyl Rosuvastatin calcium salt as a starting material instead of tert-Butyl Rosuvastatin []. This suggests that various synthetic routes and protecting group strategies can be employed to synthesize the desired Rosuvastatin Calcium. The choice of a specific route likely depends on factors like yield, purity, cost, and availability of starting materials.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



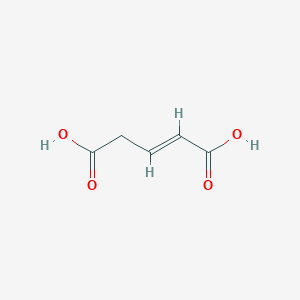
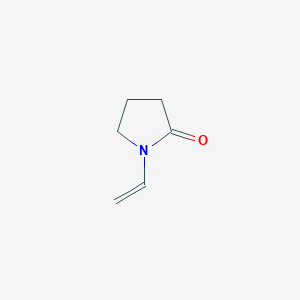

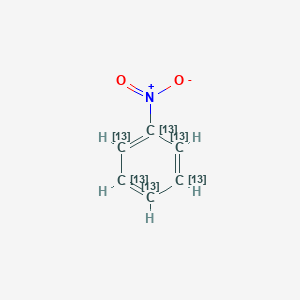
![Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-](/img/structure/B41754.png)
![(6Ar,7aR,9S,10S,11aR)-4-hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-7a,11a-dihydro-7H-isochromeno[4,3-g][1,4]benzodioxin-5-one](/img/structure/B41758.png)
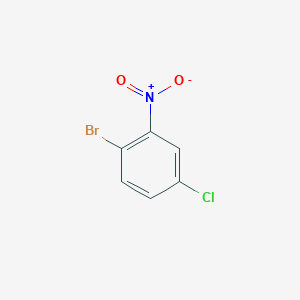

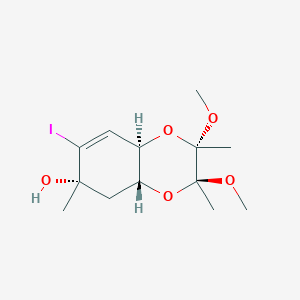
![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)

![Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate](/img/structure/B41766.png)
